![molecular formula C20H16ClF3N4OS B2530319 7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114661-28-7](/img/structure/B2530319.png)
7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a heterocyclic compound . It has a molecular formula of C20H16ClF3N4OS and a molecular weight of 452.88.
Synthesis Analysis
The synthesis of similar compounds involves several steps . The first step typically involves the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed to obtain the intermediate product . The second step involves adding chlorobenzene and trifluoroacetic anhydride . The mixture is heated, and methanesulfonic acid is added into the mixed reaction solution . The mixture is then reacted, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain the final product .Molecular Structure Analysis
The compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one other carbon atom .Chemical Reactions Analysis
The compound, being a boronic ester, can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is also possible .Applications De Recherche Scientifique
- Research suggests that this compound exhibits potential anticancer activity. It may interfere with cell proliferation, induce apoptosis (programmed cell death), or inhibit specific signaling pathways involved in cancer progression .
- The compound’s structure indicates that it contains a thioether group, which can contribute to anti-inflammatory properties. Investigations have explored its potential as an anti-inflammatory agent, possibly by modulating immune responses or inhibiting inflammatory mediators .
- Some studies have investigated the compound’s ability to inhibit specific kinases. Kinases play crucial roles in cell signaling and regulation, and inhibiting them can impact various cellular processes. Further research is needed to understand its selectivity and efficacy .
- The trifluoromethyl group and the triazoloquinazolinone scaffold suggest potential antimicrobial properties. Researchers have explored its effects against bacteria, fungi, and viruses. Understanding its mechanism of action and spectrum of activity is essential for therapeutic applications .
- Given the compound’s unique structure, investigations have looked into its neuroprotective effects. It may modulate neuronal pathways, protect against oxidative stress, or enhance neuronal survival. These properties could be relevant for neurodegenerative diseases .
- Researchers have used this compound as a starting point for designing novel drugs. By modifying its structure, they aim to enhance specific properties (e.g., potency, selectivity, pharmacokinetics). Computational methods and medicinal chemistry play a crucial role in this area .
Anticancer Properties
Anti-Inflammatory Effects
Kinase Inhibition
Antimicrobial Activity
Neuroprotective Potential
Drug Design and Optimization
Propriétés
IUPAC Name |
7-chloro-4-propyl-1-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4OS/c1-2-8-27-17(29)15-10-14(21)6-7-16(15)28-18(27)25-26-19(28)30-11-12-4-3-5-13(9-12)20(22,23)24/h3-7,9-10H,2,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYIURZKXLNGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)
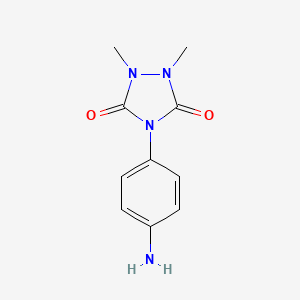
![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)
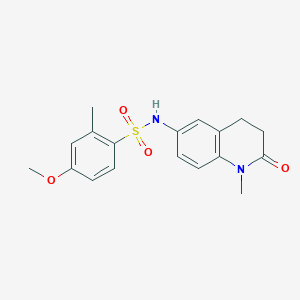

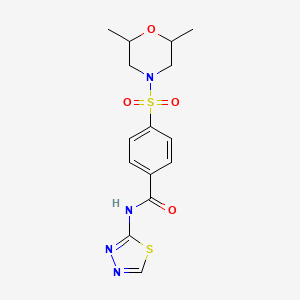
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)
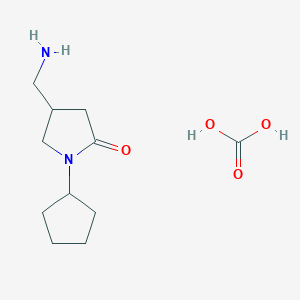
![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

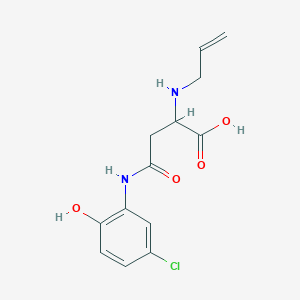
![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)